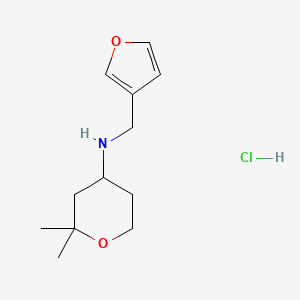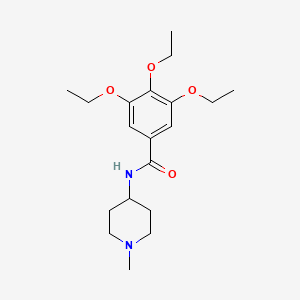![molecular formula C20H20N2O3 B5137906 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5137906.png)
2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in various models of neurodegeneration. In
作用機序
The exact mechanism of action of 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it has been proposed that the molecule may protect neurons by promoting the survival of neural stem cells (NSCs). 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to increase the levels of NAD+ in cells, which may play a role in its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to have anti-inflammatory and anti-apoptotic effects in various models. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function.
実験室実験の利点と制限
One advantage of 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is its ability to cross the blood-brain barrier, making it a potentially useful therapeutic agent for neurological diseases. However, one limitation of 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Future research on 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione could focus on elucidating its exact mechanism of action and identifying potential targets for therapeutic intervention. Additionally, the development of more soluble analogs of 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione could improve its efficacy as a therapeutic agent. Finally, the potential use of 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione in combination with other neuroprotective agents could be explored as a potential treatment for neurodegenerative diseases.
合成法
The synthesis of 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde and 1-piperidinylpropan-1-one to form a nitrostyrene intermediate. This intermediate is then reduced using hydrogen gas and a palladium catalyst to form the corresponding amine. The amine is then cyclized using a Lewis acid catalyst to form the final product, 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione.
科学的研究の応用
2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its neuroprotective effects in various models of neurodegeneration, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In these models, 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to promote neuronal survival and inhibit neuronal death, potentially through the activation of nicotinamide phosphoribosyltransferase (NAMPT) and subsequent enhancement of NAD+ levels.
特性
IUPAC Name |
2-(3-oxo-3-piperidin-1-ylpropyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-17(21-11-2-1-3-12-21)10-13-22-19(24)15-8-4-6-14-7-5-9-16(18(14)15)20(22)25/h4-9H,1-3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACGVDQBUXBRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5137825.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B5137828.png)

![N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5137841.png)
![2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5137846.png)
![1-(4-chlorophenyl)-5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137861.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine](/img/structure/B5137876.png)

![4-(4-fluorobenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine trifluoroacetate](/img/structure/B5137899.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5137907.png)
![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5137912.png)
![7-benzoyl-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5137920.png)
![{3-[2-cyano-2-(3-fluorophenyl)vinyl]-1H-indol-1-yl}acetic acid](/img/structure/B5137930.png)
